

# Spectroscopic Profile of 5-Nitroindazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitroindazole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitroindazole**, a key building block in medicinal chemistry and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for obtaining this data are provided, along with a visual workflow of the analytical process.

## Spectroscopic Data of 5-Nitroindazole

The following tables summarize the key spectroscopic data obtained for **5-Nitroindazole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **5-Nitroindazole** was acquired on a 400 MHz spectrometer in DMSO-d<sub>6</sub>. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Assignment	Chemical Shift (ppm)	Coupling Constant (Hz)
A	13.77	J(B,D) = 2.0
B	8.844	
C	8.434	
D	8.209	J(D,E) = 9.2
E	7.751	

Table 1: <sup>1</sup>H NMR spectroscopic data for 5-Nitroindazole.[1]

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectral data provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)
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Data not fully available in search results. Access to a comprehensive spectral database such as SpectraBase is recommended for detailed analysis.

Table 2: <sup>13</sup>C NMR spectroscopic data for 5-Nitroindazole. A full spectrum is available on SpectraBase for detailed analysis.[2][3]

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Nitroindazole**, typically recorded as a KBr disc, reveals characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400-3200	N-H stretch
~1570-1490 & 1390-1300	NO <sub>2</sub> stretch (asymmetric and symmetric)
~1620-1450	C=C aromatic ring stretch
~1300-1000	C-N stretch

Table 3: Key IR absorption peaks for 5-Nitroindazole. Note: Specific peak values can be found by analyzing the full spectrum available on platforms like SpectraBase.

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **5-Nitroindazole**. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
163	Top Peak	Molecular Ion [M] <sup>+</sup>
117	3rd Highest	[M - NO <sub>2</sub> ] <sup>+</sup>
90	2nd Highest	Further fragmentation

Table 4: Key mass spectrometry data for 5-Nitroindazole.[\[2\]](#)[\[4\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Nitroindazole** into a clean, dry vial.
- Add 0.7 - 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Agitate the vial to ensure complete dissolution of the solid.
- If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube.
- The final sample volume in the NMR tube should be approximately 4-5 cm in height.

#### <sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- The NMR spectra are acquired on a 400 MHz spectrometer.
- For <sup>1</sup>H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
- For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled sequence is used to simplify the spectrum and enhance signal intensity.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **5-Nitroindazole** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

#### FT-IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.

- Acquire the FT-IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Preparation for GC-MS:

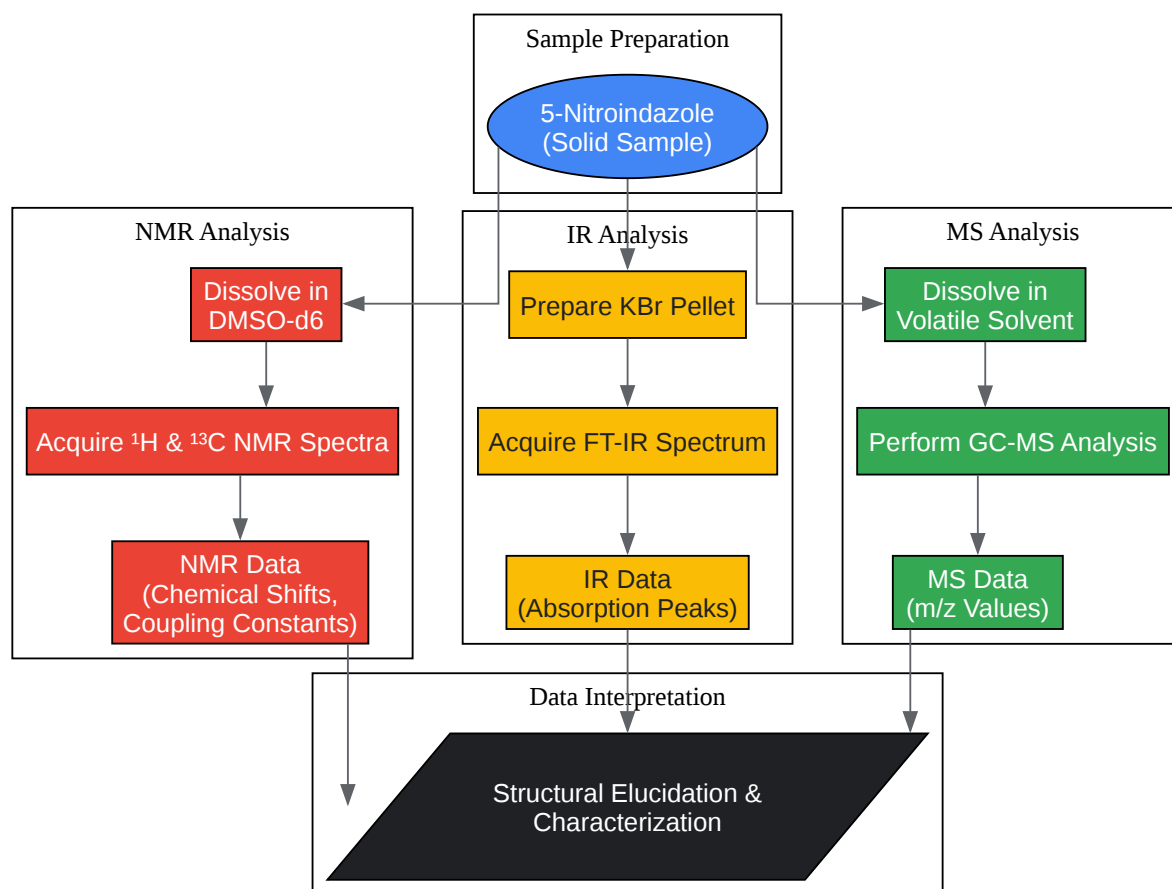
- Prepare a dilute solution of **5-Nitroindazole** in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for injection (e.g., 10-100  $\mu\text{g/mL}$ ).
- Transfer the final solution to an appropriate autosampler vial.

GC-MS Analysis:

- The sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column.
- The separated components then enter the mass spectrometer.
- Electron impact (EI) is a common ionization method, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Nitroindazole**.



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Caption: Workflow for the spectroscopic analysis of **5-Nitroindazole**.

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## References

- 1. 5-Nitroindazole(5401-94-5) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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